
3,4-Dimethoxy-3'-methylbenzhydrol
Overview
Description
3,4-Dimethoxy-3’-methylbenzhydrol is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.32 g/mol . It is characterized by the presence of two methoxy groups and a methyl group attached to a benzhydrol core. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-3’-methylbenzhydrol typically involves the reduction of 3,4-Dimethoxy-3’-methylbenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3,4-Dimethoxy-3’-methylbenzhydrol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-3’-methylbenzhydrol undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of 3,4-Dimethoxy-3’-methylbenzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 3,4-Dimethoxy-3’-methylbenzophenone.
Reduction: 3,4-Dimethoxy-3’-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-3’-methylbenzhydrol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The methoxy and methyl groups influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzophenone
Uniqueness
3,4-Dimethoxy-3’-methylbenzhydrol is unique due to the presence of both methoxy and methyl groups on the benzhydrol core, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
3,4-Dimethoxy-3'-methylbenzhydrol is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 844683-27-8
- Molecular Formula: C11H14O3
- Molecular Weight: 198.23 g/mol
The compound features two methoxy groups and a hydroxyl group, which are critical for its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, showing its potential as a protective agent against oxidative damage.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in various studies. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest that it can outperform some conventional antibiotics in certain cases. For instance, studies have reported MIC values comparable to established antibacterial agents .
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 16 | Erythromycin | 32 |
Escherichia coli | 8 | Tetracycline | 16 |
Candida albicans | 32 | Fluconazole | 64 |
Cytotoxicity and Cancer Research
Preliminary studies have suggested that this compound may possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The compound's cytotoxicity was assessed using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%. Reports indicate GI50 values around 5.6 µM for MCF-7 cells, suggesting its potential as a lead compound for further anticancer drug development .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The methoxy and hydroxyl groups are believed to enhance the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit specific metabolic pathways essential for bacterial survival.
- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways or by modulating signaling cascades involved in cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antioxidant Study : A study conducted by demonstrated that treatment with this compound significantly reduced oxidative stress markers in vitro.
- Antimicrobial Efficacy : Research published in highlighted the compound's effectiveness against multidrug-resistant strains of bacteria.
- Cytotoxicity Assessment : A focused library synthesis study revealed that derivatives of this compound showed promising cytotoxic activity against cancer cell lines .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-5-4-6-12(9-11)16(17)13-7-8-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSKPFHMJTXKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374323 | |
Record name | 3,4-Dimethoxy-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-27-8 | |
Record name | 3,4-Dimethoxy-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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